Naphthol Yellow S

Beschreibung

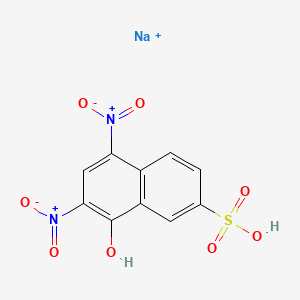

Structure

2D Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

846-70-8 |

|---|---|

Molekularformel |

C10H6N2NaO8S |

Molekulargewicht |

337.22 g/mol |

IUPAC-Name |

disodium;5,7-dinitro-8-oxidonaphthalene-2-sulfonate |

InChI |

InChI=1S/C10H6N2O8S.Na/c13-10-7-3-5(21(18,19)20)1-2-6(7)8(11(14)15)4-9(10)12(16)17;/h1-4,13H,(H,18,19,20); |

InChI-Schlüssel |

SFGIZTRJPUUUPG-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1S(=O)(=O)[O-])C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[O-].[Na+].[Na+] |

Kanonische SMILES |

C1=CC2=C(C=C1S(=O)(=O)O)C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O.[Na] |

Aussehen |

Solid powder |

Andere CAS-Nummern |

846-70-8 |

Piktogramme |

Irritant; Health Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

483-84-1 (Parent) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

2,4-dinitro-1-naphthol-7-sulfonic acid disodium salt naphthol yellow naphthol yellow S naphthol yellow, aluminum salt (3:2) naphthol yellow, barium salt (1:1) naphthol yellow, dipotassium salt naphthol yellow, disodium salt naphthol yellow, monosodium salt |

Herkunft des Produkts |

United States |

Chemical Synthesis and Coordination Chemistry of Naphthol Yellow S

Synthetic Methodologies for Naphthol Yellow S

The synthesis of this compound and its derivatives is rooted in classic aromatic chemistry, involving the strategic functionalization of a naphthalene (B1677914) core.

Historical and Contemporary Synthetic Routes

Historically and in modern production, the synthesis of this compound, which is the disodium (B8443419) salt of 5,7-dinitro-8-hydroxynaphthalene-2-sulfonic acid, primarily involves a two-step process starting from 1-naphthol (B170400). wikipedia.orgnih.gov The first step is the sulfonation of 1-naphthol, followed by nitration.

The general procedure involves reacting 1-naphthol with concentrated sulfuric acid. This initial reaction introduces sulfonic acid groups onto the naphthalene ring. The resulting sulfonated intermediate is then treated with nitric acid, which introduces two nitro groups at positions 5 and 7 on the ring to yield the final product. researchgate.net The sulfonic acid group not only directs the position of the incoming nitro groups but also imparts water solubility to the final dye molecule.

Contemporary approaches often focus on optimizing reaction conditions to improve yield and purity and to develop more environmentally benign protocols. researchgate.net This includes exploring alternative nitrating agents and activation methods like microwave irradiation to enhance reaction efficiency. researchgate.net

Table 1: Overview of Synthetic Route for this compound

| Step | Reactants | Key Transformation | General Conditions |

|---|---|---|---|

| 1 | 1-Naphthol, Concentrated Sulfuric Acid | Sulfonation | Heating the reactants together. |

| 2 | Sulfonated Naphthol Intermediate, Nitric Acid | Dinitration | Addition of the intermediate to nitric acid, often at controlled temperatures. |

Derivatization Strategies for this compound Precursors

The functional diversity of dyes related to this compound can be expanded by modifying the initial precursor, 1-naphthol, before carrying out the sulfonation and nitration steps. Various derivatization strategies can be employed to create a range of substituted naphthol precursors.

These strategies include:

Azo Coupling: Introducing an azo group (-N=N-) by reacting a naphthol with a diazonium salt. This is a common method for producing a wide variety of azo dyes. repec.orgunb.cabiotechjournal.in

Nitrosation: Introducing a nitroso (-NO) group, which can then be used to synthesize other functional groups or act as a coordination site in metal complexes. scirp.orgresearchgate.net

Acetylation: The hydroxyl group of naphthol can be converted to an acetate (B1210297) ester, which can alter its reactivity or be used as a protecting group during other synthetic transformations. msu.edu

Halogenation and Alkylation: Introducing halogen atoms or alkyl groups onto the naphthalene ring can modify the electronic properties and solubility of the resulting dye.

These derivatization reactions allow for the fine-tuning of the final dye's properties, such as color, fastness, and affinity for different substrates.

Metal Complexation Chemistry of this compound

The presence of hydroxyl, nitro, and sulfonate groups makes this compound an effective ligand capable of forming stable complexes with a variety of metal ions.

Synthesis and Characterization of Metal-Naphthol Yellow S Complexes

Metal complexes of this compound are typically synthesized by reacting the dye with a suitable metal salt, often a chloride or sulfate, in a solvent. jocpr.comresearchgate.net The reaction mixture is commonly heated under reflux to facilitate the formation of the complex, which may then precipitate from the solution upon cooling. jocpr.comorientjchem.org

The resulting metal complexes are characterized using a suite of analytical techniques:

Elemental Analysis: To determine the stoichiometric ratio of metal to ligand. bumipublikasinusantara.id

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand. The formation of a metal-oxygen (M-O) bond is often indicated by the appearance of new bands in the low-frequency region of the spectrum and shifts in the vibrational frequencies of the hydroxyl and nitro groups. jocpr.comorientjchem.org

Electronic (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, including d-d transitions for transition metals, which provide information about the coordination geometry. bumipublikasinusantara.id

Magnetic Susceptibility Measurements: To determine the number of unpaired electrons in the metal center, which helps in elucidating the geometry of the complex. jocpr.comnih.gov

Table 2: Spectroscopic Evidence for this compound Complexation

| Spectroscopic Technique | Observation upon Complexation | Inferred Information |

|---|---|---|

| Infrared (IR) Spectroscopy | Shift in ν(OH), ν(NO₂) bands; Appearance of new ν(M-O) bands | Coordination via hydroxyl and nitro groups |

| Electronic (UV-Vis) Spectroscopy | Appearance of new absorption bands (d-d transitions) | Indication of coordination geometry (e.g., octahedral, tetrahedral) |

Elucidation of Coordination Geometries and Ligand Binding Modes

Based on spectroscopic and magnetic data, the coordination geometries of metal-Naphthol Yellow S complexes have been proposed. jocpr.com this compound typically acts as a bidentate or polydentate ligand, coordinating to the metal ion through the oxygen atom of the deprotonated hydroxyl group and one or more oxygen atoms from the nitro groups.

For several transition metals, specific geometries have been suggested:

Octahedral Geometry: This is a common geometry for complexes of this compound with iron, cobalt, and nickel ions. jocpr.com

Square Planar or Tetrahedral Geometry: These geometries are often observed for copper(II) complexes and other d⁸ or d⁹ metal ions. jocpr.comorientjchem.org

The precise geometry is influenced by the nature of the metal ion, its oxidation state, and the reaction conditions. While spectroscopic methods provide strong evidence, definitive structural elucidation often requires single-crystal X-ray diffraction analysis, a technique that provides precise bond lengths and angles. nih.govweizmann.ac.ilresearchgate.net

Stoichiometric and Thermodynamic Aspects of Complex Formation

The stoichiometry of metal-Naphthol Yellow S complexes, which describes the molar ratio of the metal to the ligand, can vary. Studies have reported the formation of complexes with different metal-to-ligand (M:L) ratios, including 1:1, 2:1, and 2:3. jocpr.comresearchgate.net The specific stoichiometry depends on factors such as the concentration of reactants and the coordination preferences of the metal ion. nih.govlibretexts.org

The stability and spontaneity of complex formation are governed by thermodynamic principles. uniud.it The key thermodynamic parameters are the Gibbs free energy change (ΔG), the enthalpy change (ΔH), and the entropy change (ΔS).

A negative ΔG indicates a spontaneous complex formation process. This can be driven by a favorable enthalpy change (exothermic reaction, negative ΔH), a favorable entropy change (increase in disorder, positive ΔS), or a combination of both. nih.gov For many metal-ligand complexation reactions, the process is enthalpy-driven, meaning the formation of strong metal-ligand bonds releases energy. uniud.itruc.dk The determination of these thermodynamic parameters provides crucial insights into the stability and driving forces behind the formation of this compound complexes in solution.

Table 3: Thermodynamic Parameters and Their Significance

| Parameter | Symbol | Significance in Complex Formation |

|---|---|---|

| Gibbs Free Energy Change | ΔG | Indicates the spontaneity of the reaction. A negative value signifies a spontaneous process. |

| Enthalpy Change | ΔH | Represents the heat absorbed or released. A negative value (exothermic) indicates the formation of stable bonds. |

| Entropy Change | ΔS | Measures the change in disorder. A positive value indicates an increase in disorder, which favors the reaction. |

This compound in Advanced Material Synthesis

This compound, an organic dye derived from 1-naphthol, possesses a unique molecular structure characterized by nitro and sulfonate groups that make it a compelling candidate for applications beyond its traditional use as a colorant. wikipedia.org Its inherent electronic properties and potential for chemical modification allow it to serve as a functional component in the development of advanced materials. The strategic incorporation of this compound and its derivatives into complex material systems, such as polymers and nanomaterials, leverages its chemical characteristics to impart specific functionalities, influencing the electronic, optical, and structural properties of the resulting materials.

Integration of this compound Derivatives into Novel Materials

The foundational naphthol structure, from which this compound is derived, serves as a versatile platform for synthesizing a wide array of derivatives for integration into new materials. asianpubs.org Organic synthesis methods, particularly multi-component reactions (MCRs), have proven effective in creating complex naphthol derivatives with potential applications in materials science and pharmacology. These reactions allow for the efficient construction of molecules like 1-amidoalkyl-2-naphthols, which are valuable intermediates for synthesizing other useful compounds. semanticscholar.org

The synthesis of these derivatives often involves a one-pot condensation of a naphthol, an aldehyde, and an amide or urea, sometimes facilitated by a catalyst such as zinc oxide nanoparticles. semanticscholar.org These methods are noted for their efficiency and for producing high yields of the desired derivative. semanticscholar.org The resulting amidoalkyl naphthols can be further transformed through reactions like amide hydrolysis to produce physiologically active compounds. Other synthetic strategies have been developed to create N- and S-derivatives of 2-naphthol (B1666908), which show promise as ligands for creating binuclear copper complexes, demonstrating the integration of naphthol-based units into coordination chemistry and material design. researchgate.net

Table 1: Synthesis and Applications of Naphthol Derivatives

| Derivative Class | Synthesis Method | Catalyst Example | Potential Application of Derivative |

|---|---|---|---|

| Amidoalkyl Naphthols | Three-component reaction (naphthol, aldehyde, amide/urea) semanticscholar.org | Zinc Oxide Nanoparticles (ZnO NPs) semanticscholar.org | Intermediates for pharmacologically active compounds semanticscholar.org |

| Benzoxanthenes | Condensation of β-naphthol and an aldehyde frontiersin.org | Sn(II)/nano silica (B1680970) frontiersin.org | Pharmacological agents (antibacterial, antioxidant) semanticscholar.org |

| N- and S-Derivatives | Reaction with reagents to introduce nitrogen or sulfur moieties researchgate.net | Lewis Acids researchgate.net | Ligands for binuclear metal complexes researchgate.net |

| Steroid-Naphthol Hybrids | Three-component system (β-naphthol, benzaldehyde, steroid amine) asianpubs.org | Boric Acid asianpubs.org | Development of complex hybrid molecules asianpubs.org |

Applications in Polymer and Nanomaterial Fabrication

This compound is particularly relevant in the fabrication of conducting polymers, where it can function as a "dopant." semanticscholar.org Conducting polymers like polyaniline (PANI) and polypyrrole (PPy) have a conjugated π-electron system in their backbone, but their intrinsic conductivity is often limited. nih.gov To enhance conductivity, a process called doping is used, which involves introducing charged molecules (dopants) into the polymer matrix. ijmra.us

During the oxidative chemical polymerization of monomers like pyrrole, the polymer chain becomes positively charged. nih.gov this compound, as an anionic dye containing a sulfonate group (R-SO₃⁻), can act as the counter-ion to balance these positive charges. wikipedia.orgsigmaaldrich.com This process, known as p-type doping, transforms the polymer from an insulating or semiconducting state to a more highly conductive state. semanticscholar.org The incorporation of such dopants is crucial as it not only increases electrical conductivity but can also influence the polymer's morphology, processability, and stability. semanticscholar.orgnih.gov The size and chemical nature of the dopant molecule can affect the self-assembly of the polymer chains, leading to different nanostructures such as nanofibers or foam-like morphologies. semanticscholar.org

In the realm of nanomaterials, molecules like this compound can be utilized in bottom-up synthesis approaches, such as sol-gel or co-precipitation methods. nih.gov In these processes, chemical precursors are assembled to build nanomaterials from the atomic or molecular scale. nih.govmdpi.com The functional groups on this compound can allow it to act as a surface-modifying or stabilizing agent, controlling particle growth and preventing aggregation during the formation of nanoparticles.

Table 2: Role of Anionic Dopants in Conducting Polymer Fabrication

| Polymer | Dopant Type | Doping Mechanism | Effect on Material | Example Dopant Class |

|---|---|---|---|---|

| Polypyrrole (PPy) | Anionic Molecule | Charge compensation for oxidized polymer backbone nih.gov | Enhanced electrical conductivity, modified morphology semanticscholar.orgnih.gov | Sulfonic Acids nih.gov |

| Polyaniline (PANI) | Protonic Acid | Protonation of imine groups, creating charge carriers semanticscholar.org | Increased conductivity by orders of magnitude semanticscholar.orgijmra.us | Fatty Acids, Sulfonic Acids semanticscholar.org |

Environmental Transformation and Remediation of Naphthol Yellow S

Degradation Mechanisms and Pathways

The degradation of Naphthol Yellow S involves complex processes that transform its stable aromatic structure into simpler, less harmful substances. Key mechanisms include photocatalytic oxidation and biological degradation by microorganisms.

Heterogeneous photocatalysis, particularly using semiconductor catalysts like titanium dioxide (TiO₂), is an effective advanced oxidation process for breaking down this compound. researchgate.net When illuminated with UV light, the catalyst generates highly reactive hydroxyl radicals that can oxidize the dye molecule. imist.ma The degradation of this compound is negligible in the absence of UV light and significantly lower without a catalyst. researchgate.net

To achieve maximum degradation efficiency, several operational parameters in the photocatalytic process must be optimized. The degradation rates of this compound are strongly influenced by pH, initial dye concentration, catalyst dosage, and the presence of electron acceptors. researchgate.netimist.ma

pH: The pH of the solution affects the surface charge of the photocatalyst and the dye molecule itself. For this compound, the dye was found to adsorb more effectively on the surface of the TiO₂ photocatalyst at an acidic pH. researchgate.net The optimal pH for the degradation of this compound was found to be 5.4. researchgate.net For the related compound 2-naphthol (B1666908), degradation efficiency decreased as the pH shifted from acidic (4.1) to alkaline (11.3). mdpi.com

Catalyst Concentration: The amount of catalyst is a crucial parameter. An increase in catalyst dosage generally increases the number of active sites available for the reaction, leading to a higher degradation rate up to a certain point. medcraveonline.commdpi.com For this compound, an optimal catalyst dose of 12 mg has been reported. researchgate.net

Substrate Concentration: The initial concentration of the dye significantly impacts the degradation rate. medcraveonline.com Generally, the percentage of degradation decreases as the initial dye concentration increases, because the active sites on the catalyst become saturated. mdpi.com An optimal initial concentration for this compound degradation was reported as 8 × 10⁻⁵ M. researchgate.net

Electron Acceptors: The addition of electron acceptors like hydrogen peroxide (H₂O₂) can enhance the degradation rate by preventing the recombination of electron-hole pairs generated on the catalyst surface. researchgate.netimist.ma The combination of UV, TiO₂, and H₂O₂ has been shown to achieve the highest decolorization efficiency for this compound, reaching 95.3% after 40 minutes of illumination, compared to 70.2% with UV and TiO₂ alone. researchgate.net

Table 1: Optimized Parameters for Photocatalytic Degradation

| Parameter | Optimal Value (this compound) | Optimal Value (Related Naphthols) | Source |

|---|---|---|---|

| pH | 5.4 | 5 (1-Naphthol), 4.1 (2-Naphthol) | researchgate.netmuk.ac.irmdpi.com |

| Initial Concentration | 8 × 10⁻⁵ M | 25 mg/L (1-Naphthol) | researchgate.netmuk.ac.ir |

| Catalyst Dose | 12 mg | 0.8 g/L (1-Naphthol) | researchgate.net |

| Reaction Time | 40 min | 50 min (1-Naphthol) | researchgate.netmuk.ac.ir |

Biological treatment processes, particularly those involving fungi (mycoremediation), offer an environmentally friendly and cost-effective alternative for treating effluents containing this compound. researchgate.networldresearchersassociations.com Fungi can eliminate dyes through a combination of biosorption, biodegradation, and detoxification. worldresearchersassociations.com

Several fungal species have demonstrated the ability to decolorize and degrade this compound and other naphthol-based dyes. The process often involves ligninolytic enzymes produced by the fungi.

Two fungal isolates, Aspergillus tamarii and Aspergillus sclerotiorum, isolated from dye-contaminated soil, have shown significant decolorization capabilities. worldresearchersassociations.com After five days of incubation in shaking conditions, A. sclerotiorum achieved up to 89.99% decolorization of this compound at an initial concentration of 250 ppm, while A. tamarii achieved 87.62%. researchgate.networldresearchersassociations.com Other local fungal isolates, identified as TB04 and TB06, were also effective in decolorizing naphthol dye. researchgate.net Under optimal conditions (pH 4.0, 0.2% glucose, and 25% urea), isolate TB06 reduced the color by 79.01% in a shaking culture. researchgate.net The degradation process by fungi is often initiated by the absorption of the dye onto the fungal mycelia, followed by enzymatic breakdown. researchgate.net In some cases, combining different microorganisms, such as the fungus Aspergillus niger with the bacterium Bacillus subtilis, can enhance degradation efficiency and reduce the accumulation of toxic intermediate metabolites. nih.gov

Table 2: Fungal Decolorization of this compound

| Fungal Species | Initial Dye Conc. | Incubation Time | Decolorization Efficiency (%) | Source |

|---|---|---|---|---|

| Aspergillus sclerotiorum | 250 ppm | 120 h (5 days) | 89.99% | worldresearchersassociations.com |

| Aspergillus tamarii | 250 ppm | 120 h (5 days) | 87.62% | worldresearchersassociations.com |

| Fungal Isolate TB06 | 50 ppm | Not specified | 79.01% | researchgate.net |

The removal of this compound by fungi involves two primary mechanisms: biosorption and biodegradation, which leads to detoxification. nih.gov

Biosorption: This is a surface phenomenon where the dye molecules bind to the fungal biomass. ethernet.edu.et The fungal cell wall, rich in functional groups like carboxyl and amino moieties, acts as a binding site for pollutants. nih.govmdpi.comnih.gov Biosorption is often the initial step, concentrating the dye on the mycelia before enzymatic degradation occurs. researchgate.net The efficiency of biosorption can be influenced by pH, temperature, and initial dye concentration. ethernet.edu.et

Table 3: List of Chemical Compounds

| Compound Name | Role in Article |

|---|---|

| This compound | Primary subject of the article |

| Titanium dioxide (TiO₂) | Photocatalyst |

| Hydrogen peroxide (H₂O₂) | Electron acceptor |

| Potassium bromate (B103136) (KBrO₃) | Electron acceptor |

| Potassium persulphate (K₂S₂O₈) | Electron acceptor |

| 1-naphthol (B170400) | Related compound for degradation studies |

| 2-naphthol | Related compound for degradation studies |

| 1,2-naphthalene-diol | Metabolite of 2-naphthol |

| 1,2-naphthoquinone | Metabolite of 2-naphthol |

| Glucose | Carbon source for fungi |

| Urea | Nitrogen source for fungi |

| Sodium succinate | Co-metabolic substrate |

| Naphthol Blue Black | Related dye for degradation studies |

| Carbon Dioxide (CO₂) | Mineralization product |

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a class of water treatment procedures that rely on the in-situ generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), to oxidize and degrade organic pollutants. muk.ac.ir These methods are considered environmentally friendly and are capable of breaking down complex and recalcitrant molecules like this compound into simpler, less harmful substances. muk.ac.ir

The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to produce powerful hydroxyl radicals. glentham.com This classic AOP is effective for dye degradation, with optimal conditions typically found in acidic environments (around pH 3) to keep the iron catalyst in its soluble, active form. wikipedia.orgnih.gov The electro-Fenton (EF) process is a variation where H₂O₂ and/or Fe²⁺ are generated electrochemically, offering advantages such as reduced chemical sludge and better process control. glentham.comszabo-scandic.com

While specific studies on the Fenton or electro-Fenton degradation of this compound are not extensively detailed in the reviewed literature, the efficacy of these processes has been demonstrated on structurally similar compounds. For instance, the electro-Fenton process has been successfully applied to degrade 2-naphthol, a core structural component of this compound. A three-dimensional electro-Fenton system was able to remove over 98% of 2-naphthol from an aqueous solution. szabo-scandic.comcanada.ca Similarly, the sono-Fenton process, which combines ultrasound with the Fenton reaction, achieved 99% decolorization of Naphthol Blue Black, another naphthol-based dye. worldresearchersassociations.com The degradation of other dyes, such as Yellow 2G, has also been effectively achieved using a heterogeneous electro-Fenton process, reaching 85% mineralization. researchgate.net These examples highlight the potential of Fenton and electro-Fenton technologies as a viable strategy for the remediation of wastewater containing this compound.

Catalytic oxidation encompasses a range of technologies where a catalyst is used to enhance the performance of an oxidant, such as ozone (O₃) or hydrogen peroxide, to degrade pollutants. glentham.com A prominent sub-category is photocatalysis, where a semiconductor catalyst, typically titanium dioxide (TiO₂), is activated by ultraviolet (UV) light to generate hydroxyl radicals. tandfonline.com

The photocatalytic degradation of this compound using TiO₂ has been shown to be an effective remediation method. tandfonline.com Studies have demonstrated that the degradation rate is negligible in the absence of UV light, confirming the photocatalytic nature of the reaction. tandfonline.com The efficiency of the process is significantly influenced by several operational parameters. The degradation rate follows pseudo-first-order kinetics, and the process is enhanced by the addition of an electron acceptor like hydrogen peroxide. tandfonline.com A combination of UV light, TiO₂, and H₂O₂ can achieve a decolorization efficiency of 95.3% in approximately 40 minutes. tandfonline.comresearchgate.net The reduction in Chemical Oxygen Demand (COD) observed during these experiments indicates that the dye is not just decolorized but mineralized into simpler compounds, rendering the technique a safer alternative for wastewater treatment. tandfonline.comresearchgate.net

| Condition | Decolorization Efficiency (%) | Time (minutes) | Reference |

|---|---|---|---|

| UV only | 2.6 | ~40 | tandfonline.comresearchgate.net |

| UV + H₂O₂ | 34.8 | ~40 | tandfonline.comresearchgate.net |

| UV + TiO₂ | 70.2 | ~40 | tandfonline.comresearchgate.net |

| UV + TiO₂ + H₂O₂ | 95.3 | ~40 | tandfonline.comresearchgate.net |

Data derived from studies on the photocatalytic degradation of this compound. tandfonline.comresearchgate.net

Adsorption-Based Removal and Regeneration

Adsorption is a widely used physical process for removing dyes from wastewater due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials. The process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent).

Research has focused on developing low-cost and effective adsorbents from waste materials for the removal of this compound. nih.gov Materials derived from food and agricultural waste are particularly attractive because they are abundant and environmentally friendly. nih.gov

Several studies have demonstrated the efficacy of such materials:

Activated Carbon and Activated Deoiled Mustard: These materials have been successfully used to remove this compound from wastewater. nih.govtcichemicals.com

Banana Peel and Corncob: Bioadsorbents prepared from banana peels and corncobs have also been analyzed for their potential to reduce this compound in wastewater. muk.ac.ir

A crucial aspect of adsorption technology is the ability to regenerate the adsorbent, which reduces operational costs and minimizes secondary waste. Desorption studies have shown that this compound can be recovered from adsorbents like activated carbon and activated deoiled mustard. nih.govtcichemicals.com Elution with a dilute solution of sodium hydroxide (B78521) (NaOH) has been effective, allowing for the quantitative recovery of the dye and the regeneration of the adsorbent for further use. nih.govtcichemicals.com

To understand and optimize the adsorption process, experimental data are often fitted to isotherm and kinetic models. Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount adsorbed on the solid phase at a constant temperature.

For this compound, adsorption data has been successfully fitted to established models:

Langmuir Isotherm: This model, which assumes monolayer adsorption onto a homogeneous surface, has been found to describe the adsorption of this compound on various materials. tandfonline.comtcichemicals.com

Freundlich Isotherm: This empirical model, which is applicable to multilayer adsorption on heterogeneous surfaces, has also been used to analyze the equilibrium data. tcichemicals.com

Adsorption kinetics describe the rate at which the dye is removed from the solution. The adsorption of this compound has been shown to follow a pseudo-first-order kinetic model when using adsorbents such as activated carbon and activated deoiled mustard. nih.govtcichemicals.com Thermodynamic parameters like Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) have also been calculated from these models, indicating that the adsorption of this compound onto these materials is a spontaneous process. tcichemicals.com

| Adsorbent | Applicable Isotherm Model(s) | Applicable Kinetic Model | Reference |

|---|---|---|---|

| Activated Carbon | Langmuir, Freundlich | Pseudo-first-order | tcichemicals.com |

| Activated Deoiled Mustard | Langmuir, Freundlich | Pseudo-first-order | tcichemicals.com |

| Titanium Dioxide (in photocatalysis) | Langmuir | Pseudo-first-order | tandfonline.comresearchgate.net |

Summary of models used to describe the adsorption behavior of this compound. tandfonline.comresearchgate.nettcichemicals.com

Environmental Fate and Transport Studies

Understanding the environmental fate and transport of this compound is critical for assessing its ecological risk. As a synthetic dye, it is designed to be chemically and photolytically stable, which contributes to its high persistence in natural environments. szabo-scandic.com The structure of this compound contains sulfonic acid groups, which make it highly soluble in water. szabo-scandic.com

This high water solubility means that if released into the environment, the dye is expected to remain in the water column for extended periods. canada.ca Its ionic nature suggests it will have high to moderate mobility in soil and sediment. szabo-scandic.com However, this mobility can be limited by adsorption processes, where the anionic dye binds to particulate matter through ion-exchange mechanisms. szabo-scandic.comcanada.ca Over time, it is expected to partition from the water column to suspended solids and sediments. canada.ca

The potential for bioaccumulation is a significant concern for persistent organic pollutants. For Azo Acid Dyes in general, the potential for bioaccumulation is considered low due to their high water solubility, large molecular size, and ionized state in environmental pH, which hinder passage across biological membranes. canada.ca However, the release of dyes can present an ecotoxic hazard and the potential for bioaccumulation through the food chain cannot be entirely dismissed. szabo-scandic.com Studies on related compounds, such as 2-naphthalene sulfonate, have shown they can accumulate in aquatic organisms like fish. nih.gov

While naturally resistant to degradation, this compound can be broken down through processes like photodegradation, especially in the presence of photocatalysts. worldresearchersassociations.comtandfonline.com Fungal degradation has also been observed, with species like Aspergillus tamarii and Aspergillus sclerotiorum achieving decolorization efficiencies of 87.62% and 89.99%, respectively, indicating that bioremediation could be a potential fate process under specific conditions. worldresearchersassociations.com

Table of Compounds

| Compound Name |

|---|

| This compound |

| Hydrogen Peroxide |

| 2-naphthol |

| Naphthol Blue Black |

| Yellow 2G |

| Ozone |

| Titanium Dioxide |

| Sodium Hydroxide |

| 2-naphthalene sulfonate |

Identification of Degradation Products and Metabolites

The breakdown of this compound, a disodium (B8443419) salt of 5,7-dinitro-8-hydroxynaphthalene-2-sulfonic acid, is a complex process that can occur through various biotic and abiotic pathways. wikipedia.org While specific studies exhaustively detailing every metabolite of this compound are limited, the degradation pathways can be inferred from studies on similar naphthalene-based compounds. The degradation process generally involves initial modifications to the functional groups, followed by the cleavage of the aromatic rings.

Research on the biodegradation of naphthalene (B1677914) sulfonates suggests that the process often begins with desulfonation, where the sulfonic acid group is removed. nih.gov For this compound, this would be a critical initial step. Following or concurrent with desulfonation, the nitro groups are likely reduced to amino groups. The anaerobic degradation of naphthalene, a related parent compound, has been shown to proceed via carboxylation to 2-naphthoic acid, followed by reduction of the naphthyl ring. nih.govresearchgate.netnih.gov

Fungal degradation, particularly by species such as Aspergillus tamarii and Aspergillus sclerotiorum, has been shown to be effective in decolorizing this compound. worldresearchersassociations.com While the specific metabolites from this compound in these fungal treatments were not fully elucidated in the provided context, studies on the fungal degradation of the parent compound, naphthalene, have identified several intermediates. The degradation of naphthalene by Pleurotus ostreatus involves the formation of α- and β-naphthol, which are then metabolized to salicylaldehyde (B1680747) and salicylic (B10762653) acid, and ultimately to benzoic acid.

Photocatalytic degradation, often employing titanium dioxide (TiO2) as a catalyst, represents another significant pathway for the transformation of this compound. researchgate.net Studies on the photodegradation of 1-naphthol, a structural component of this compound, have identified several intermediate products. These include phthalic acid, 1,2-naphthalenedione, 1,4-naphthalenedione, and 2-carboxy-cinnamaldehyde. It is plausible that the degradation of this compound under similar conditions would yield a range of hydroxylated and carboxylated aromatic compounds before complete mineralization to CO2 and H2O.

The table below summarizes the potential degradation products and metabolites of this compound based on the degradation of related naphthalene compounds.

| Precursor Compound | Degradation Pathway | Identified Degradation Products/Metabolites | Reference |

| Naphthalene | Fungal Degradation (P. ostreatus) | α-Naphthol, β-Naphthol, Salicylaldehyde, Salicylic acid, Benzoic acid | |

| 1-Naphthol | Photocatalytic Degradation | Phthalic acid, 1,2-Naphthalenedione, 1,4-Naphthalenedione, 2-Carboxy-cinnamaldehyde | |

| 2-Naphthol | Electro-Fenton Degradation | Naphthalene, Benzoic acid, β-Naphthoquinone, 1,2-Naphthalenedione, Phenol | mdpi.com |

| Naphthalene Sulfonates | Microbial Degradation | Desulfonated intermediates, Gentisic acid | nih.gov |

| Naphthalene | Anaerobic Degradation | 2-Naphthoic acid, 5,6-Dihydro-2-naphthoyl-CoA | nih.govresearchgate.netnih.gov |

Environmental Parameters Influencing Persistence and Transformation

The persistence and rate of transformation of this compound in the environment are significantly influenced by a variety of physicochemical and biological parameters. Due to its chemical and photolytic stability, this compound is considered a persistent organic pollutant. szabo-scandic.com

pH: The pH of the surrounding medium is a critical factor in both the biotic and abiotic degradation of this compound. Photocatalytic degradation studies have shown that the process is most effective under acidic conditions. For instance, the optimal pH for the photodegradation of this compound using a titanium dioxide catalyst was found to be 5.4. researchgate.net In fungal degradation by Aspergillus tamarii and Aspergillus sclerotiorum, the initial pH of the medium influences the enzymatic activity of the fungi. During the decolorization process, the pH tends to decrease, suggesting the production of acidic metabolites. worldresearchersassociations.com

Temperature: Temperature can affect the rate of chemical reactions and microbial activity, thereby influencing the degradation of this compound. Adsorption studies, which are relevant to the bioavailability and persistence of the dye, have shown that temperature influences the adsorption capacity of various materials for this compound. Thermodynamic parameters calculated from adsorption studies at different temperatures (303-323 K) indicate that the adsorption process is spontaneous. nih.gov While direct studies on the effect of temperature on the degradation kinetics of this compound are not extensively detailed in the provided context, it is a fundamental parameter governing reaction rates.

Microbial Activity: The presence of specific microorganisms is key to the biodegradation of this compound. Fungi such as Aspergillus tamarii and Aspergillus sclerotiorum have demonstrated significant capabilities in decolorizing this dye, with removal efficiencies reaching up to 89.99% under laboratory conditions. worldresearchersassociations.com The degradation is a metabolic process, with the fungi utilizing the dye as a substrate. worldresearchersassociations.com The efficiency of this biodegradation is dependent on factors that affect fungal growth and enzyme activity, such as nutrient availability and the concentration of the dye itself.

Photocatalysis and Oxidizing Agents: The presence of a photocatalyst like titanium dioxide (TiO2) significantly accelerates the degradation of this compound under UV irradiation. researchgate.net The efficiency of this process can be further enhanced by the addition of an electron acceptor or oxidizing agent, such as hydrogen peroxide (H2O2). The combination of UV, TiO2, and H2O2 has been shown to achieve the highest decolorization rates for this compound. researchgate.net

The table below summarizes the key environmental parameters and their influence on the persistence and transformation of this compound.

| Parameter | Influence on Persistence and Transformation | Observed Effects | Reference |

| pH | Affects surface charge of photocatalysts and microbial enzymatic activity. | Optimal photodegradation at pH 5.4. Fungal degradation leads to a decrease in pH. | worldresearchersassociations.comresearchgate.net |

| Temperature | Influences reaction rates and microbial metabolism. Affects adsorption processes. | Adsorption of this compound is a spontaneous process at temperatures between 303 K and 323 K. | nih.gov |

| Microbial Presence | Enables biodegradation through metabolic processes. | Aspergillus tamarii and A. sclerotiorum can decolorize this compound by up to 89.99%. | worldresearchersassociations.com |

| Photocatalyst (e.g., TiO2) | Accelerates photodegradation under UV light. | Significantly increases the rate of decolorization. | researchgate.net |

| Oxidizing Agents (e.g., H2O2) | Enhances the efficiency of photocatalytic degradation. | The combination of UV + TiO2 + H2O2 provides the highest degradation efficiency. | researchgate.net |

| Chemical Stability | Contributes to the persistence of the dye in the environment. | This compound is designed to be chemically and photolytically stable, making it persistent. | szabo-scandic.com |

Advanced Spectroscopic and Analytical Characterization of Naphthol Yellow S

Vibrational and Electronic Spectroscopy

Spectroscopic methods are fundamental in elucidating the molecular structure and electronic characteristics of Naphthol Yellow S. These techniques probe the interactions of the molecule with electromagnetic radiation, revealing information about its functional groups, conjugation systems, and behavior in different chemical environments.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific chemical bonds. Analysis of these bands confirms the presence of the sulfonic acid, nitro, hydroxyl, and aromatic naphthalene (B1677914) core structures.

The interpretation of its spectrum is aided by comparing it with the spectra of related compounds, such as 1-naphthol (B170400) and 2-naphthol (B1666908). researchgate.netyoutube.comchemicalbook.com For instance, the broad band observed in the 3000-3250 cm⁻¹ region for naphthol is indicative of the O-H stretching vibration. researchgate.net In this compound, the key functional groups give rise to distinct signals. The presence of nitro groups (NO₂) is typically confirmed by strong asymmetric and symmetric stretching vibrations. The sulfonate group (SO₃⁻) also has characteristic strong stretching vibrations. The aromatic C=C bonds of the naphthalene ring and the C-O bond of the phenolic group contribute to the fingerprint region of the spectrum. Techniques such as Attenuated Total Reflectance (ATR)-FTIR spectroscopy have been effectively used for the analysis of materials dyed with this compound. researchgate.net

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound Functional Groups

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (O-H) | Stretching | ~3200-3600 (broad) |

| Aromatic (C-H) | Stretching | ~3000-3100 |

| Nitro (NO₂) | Asymmetric Stretching | ~1500-1560 |

| Nitro (NO₂) | Symmetric Stretching | ~1300-1370 |

| Aromatic (C=C) | Stretching | ~1450-1600 |

| Sulfonate (S=O) | Stretching | ~1150-1250 |

Note: The exact positions of IR bands can vary based on the sample preparation method (e.g., KBr pellet) and the physical state of the compound. nih.gov

UV-Visible (UV-Vis) and fluorescence spectroscopy are instrumental in studying the electronic properties of this compound, which are dictated by its extended π-conjugated system involving the naphthalene ring and nitro groups.

The UV-Vis absorption spectrum of this compound in an aqueous solution typically exhibits two distinct absorption maxima. stainsfile.com These peaks are attributed to the π→π* electronic transitions within the aromatic system. The exact wavelength of maximum absorbance (λmax) can be influenced by the solvent and pH. nih.govchemicalbook.com For instance, in water, λmax values are consistently reported in the ranges of 423-433 nm and 387-397 nm. glentham.com Some sources also report a peak around 195 nm. aatbio.com The dye is known to form a complex with proteins at an acidic pH, a property utilized in histological staining. chemicalbook.com

Table 2: UV-Visible Absorption Maxima (λmax) of this compound in Water

| Reported λmax Range 1 (nm) | Reported λmax Range 2 (nm) | Source(s) |

|---|---|---|

| 423 - 433 | 387 - 397 | glentham.com |

| 428 | 392 | stainsfile.com |

| ~430 | ~392 |

UV-Vis spectroscopy is also a key method for investigating the interactions between this compound and biomolecules. Studies on its binding to the protein pepsin have used UV-Vis absorption to confirm the formation of a ground-state complex between the dye and the protein. researchgate.net

Fluorescence spectroscopy provides further insights into these interactions. While information on the intrinsic fluorescence of this compound is limited, its binding effects are often studied by monitoring the intrinsic fluorescence of proteins, such as the emission from tryptophan and tyrosine residues. researchgate.net In a study of the this compound-pepsin system, fluorescence spectra were recorded with an excitation wavelength of 280 nm. researchgate.net The observed quenching of pepsin's natural fluorescence upon binding with the dye allowed for the calculation of binding constants and thermodynamic parameters, revealing that the interaction is spontaneous and driven by hydrogen bonds and van der Waals forces. researchgate.net

Hyphenated Chromatographic and Mass Spectrometric Techniques

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of spectroscopy, are essential for the trace analysis and detailed profiling of this compound in complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and quantification of this compound. When coupled with a Diode Array Detector (DAD), it allows for the simultaneous acquisition of UV-Vis spectra across a range of wavelengths, enhancing peak identification and purity assessment. The coupling of HPLC with Mass Spectrometry (MS or MS/MS) provides highly sensitive and specific detection based on the mass-to-charge ratio of the analyte and its fragments, making it ideal for trace analysis. google.comd-nb.info

This compound is frequently used as an analytical reference standard for its determination in various samples, including foodstuffs, beverages, and candies, using techniques like HPLC-DAD and HPLC-MS. scientificlabs.co.uksigmaaldrich.com The typical methodology involves sample preparation, often using Solid Phase Extraction (SPE) to concentrate the analyte and remove interfering matrix components, followed by chromatographic separation and detection. scientificlabs.co.uk For example, a method for analyzing this compound in juice involves extraction, purification on a solid-phase extraction column, and subsequent determination by LC-MS/MS. google.com

Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller particle sizes in the stationary phase to achieve higher resolution, speed, and sensitivity compared to conventional HPLC. When coupled with advanced mass spectrometers, such as a Quadrupole-Orbitrap (Q-O) hybrid, it becomes a formidable tool for identifying unknown compounds, such as degradation products. This setup combines the precursor ion selection of a quadrupole with the high-resolution and accurate-mass (HRAM) capabilities of an Orbitrap analyzer.

While specific studies detailing the use of UPLC-MS-Q-O for profiling the degradation products of this compound are not extensively documented in the reviewed literature, the technique is well-suited for such tasks. The degradation of related compounds, like naphthols, has been investigated using spectroscopic methods, providing a basis for what might be expected. researchgate.net A UPLC-MS-Q-O system would enable the separation of this compound from its potential degradation products, with the mass spectrometer providing accurate mass data to help elucidate the elemental composition and structure of these new entities.

Magnetic Resonance and Microscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy and various microscopy techniques offer complementary information, from atomic-level structural confirmation to the compound's application and localization in biological tissues.

NMR spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules in solution. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. This data allows for the unambiguous confirmation of the this compound structure. Digital reference materials, including NMR spectra for this compound, are available, facilitating its identification and quantification. sigmaaldrich.com The spectra for parent compounds like 1-naphthol and 2-naphthol serve as useful references for interpreting the more complex spectrum of the dinitro-sulfonated derivative. youtube.comchemicalbook.com

In the field of microscopy, this compound is utilized as a histological dye. ebi.ac.uk It is an acidic dye that binds to basic groups in proteins, making it an effective stain for cytoplasm. chemicalbook.com A key application is in quantitative histocytochemistry, where it is used in combination with the Feulgen stain. This dual-staining procedure allows for the simultaneous measurement of both nuclear DNA (stained by Feulgen) and total protein (stained by this compound), enabling the calculation of the DNA-to-protein ratio within cells. nih.gov

Electron Spin Resonance (ESR) Spectroscopy in Paramagnetic Complexes

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects transitions of unpaired electron spins in a magnetic field. mdpi.commdpi.com It is exclusively used for studying materials with at least one unpaired electron, known as paramagnetic species. mdpi.com These include organic free radicals, transition metal ions, and their complexes. nih.gov The technique provides detailed information about the electronic structure and environment of the paramagnetic center. nih.govarxiv.org

While this compound itself is a diamagnetic molecule (having no unpaired electrons) and thus ESR-inactive, it can be studied using this technique when it forms complexes with paramagnetic metal ions. The magnetic properties of such complexes, including their spin state, are highly dependent on the coordinating ligands and geometry. nih.gov By analyzing the ESR spectrum of a this compound-metal complex, researchers could gain insights into the coordination environment and the nature of the bonding between the dye and the metal.

Furthermore, ESR can be employed using spin-labeling, where a stable paramagnetic molecule (like a nitroxide radical) is attached to a molecule of interest. mdpi.com If this compound were to be studied in a biological system, such as its interaction with a membrane, spin-probes like 5-doxylstearic acid (5-DSA) could be incorporated into the membrane model. mdpi.com Changes in the ESR spectral parameters, such as the order parameter (S), would indicate alterations in the local environment's fluidity and organization upon interaction with this compound. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary and powerful analytical technique for the elucidation of molecular structures. mdpi.com It relies on the magnetic properties of atomic nuclei and provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, NMR is essential for confirming its chemical structure.

Commercial suppliers of analytical standards for this compound provide reference NMR spectra, which can be used for identity confirmation and quantification. sigmaaldrich.com A typical analysis would involve ¹H NMR and ¹³C NMR spectroscopy. The chemical shifts (δ), coupling constants (J), and signal integrals in the spectra are evaluated to confirm the arrangement of protons and carbon atoms on the naphthalene ring system and to verify the positions of the nitro and sulfonate functional groups. mdpi.com Advanced 2D NMR techniques could further confirm the connectivity between different parts of the molecule.

Table 1: Representative NMR Data for Aromatic Compounds (Note: This table is illustrative of typical data obtained for aromatic compounds and does not represent experimentally published values for this compound.)

| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| ¹H | 7.0 - 9.0 | Singlet, Doublet, etc. | 1 - 9 |

Scanning Electron Microscopy (SEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) is a technique used to produce high-resolution images of the surface topography of a sample. It works by scanning the surface with a focused beam of electrons, and the resulting signals provide information about the sample's surface morphology, composition, and texture.

In the context of this compound, SEM has been utilized in studies investigating the adsorption of the dye onto various materials. nih.gov For instance, when studying the removal of the dye from wastewater, SEM can be used to examine the surface of the adsorbent material before and after the adsorption process. This analysis reveals changes in the surface morphology, confirming the presence of the adsorbed dye and providing visual evidence of the effectiveness of the adsorbent. The technique allows for the characterization of the solid, powdered form of the dye, revealing particle size, shape, and surface features.

Computational and Theoretical Chemical Studies

Computational chemistry provides profound insights into the behavior of molecules, complementing experimental findings with detailed theoretical data.

Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. semanticscholar.orgyoutube.com Time-Dependent DFT (TD-DFT) is an extension used to study excited states and predict electronic absorption spectra. semanticscholar.orgmdpi.com

For this compound, DFT calculations are used to determine its optimized molecular geometry and to analyze its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. mdpi.comresearchgate.net These calculations can predict the regions of the molecule most likely to act as electron donors or acceptors.

TD-DFT calculations can predict the electronic absorption spectrum of this compound. The calculated maximum absorption wavelength (λmax) can be compared with experimental data obtained from UV-Vis spectroscopy to validate the computational method. mdpi.com

Table 2: Conceptual DFT Reactivity Descriptors (Note: This table illustrates the types of data generated from DFT calculations, not specific values for this compound.)

| Parameter | Definition | Significance |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | Chemical reactivity, kinetic stability |

| Electronegativity (χ) | -(E(HOMO) + E(LUMO))/2 | Tendency to attract electrons |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.comnih.gov This technique is invaluable for understanding how a ligand like this compound interacts with larger biomolecules, such as proteins. researchgate.netresearchgate.net

Studies have employed MD simulations to investigate the binding of this compound to enzymes like pepsin and lysozyme (B549824). researchgate.netresearchgate.net These simulations, often run for nanoseconds, track the trajectory of the dye within the protein's binding site to assess the stability of the complex. mdpi.comresearchgate.net Key parameters analyzed include:

Root-Mean-Square Deviation (RMSD): This measures the average deviation of the protein's backbone atoms from their initial position, indicating the structural stability of the protein-ligand complex over the simulation time. researchgate.net

Intermolecular Forces: MD simulations can quantify the dominant forces responsible for the binding interaction. For this compound, studies have confirmed that hydrogen bonds and van der Waals forces are the primary interactions stabilizing its complexes with proteins like pepsin and lysozyme. researchgate.netresearchgate.net

Solvent Accessible Surface Area (SASA): Changes in SASA upon ligand binding can indicate how the protein's conformation is altered and whether the ligand is buried within a binding pocket. researchgate.net

Table 3: Findings from Molecular Dynamics (MD) Simulations of this compound with Proteins

| Protein Target | Key Findings | Primary Intermolecular Forces | Reference |

|---|---|---|---|

| Pepsin | NYS binding causes changes in the protein's tertiary structure and an increase in β-sheet content. The complex is stable. | Hydrogen Bonds, Van der Waals Forces | researchgate.net |

| Lysozyme | NYS binding leads to conformational changes in the protein. The stability of the complex was assessed via RMSD. | Hydrogen Bonds, Van der Waals Forces | researchgate.net |

Molecular Docking for Binding Site Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govdergipark.org.tr It is widely used in drug design and to understand ligand-protein interactions. nih.gov

For this compound, molecular docking has been instrumental in identifying its specific binding sites within enzymes like lysozyme, pepsin, and trypsin. researchgate.netresearchgate.netresearchgate.net The process involves placing the this compound molecule into the 3D structure of the target protein and calculating the most energetically favorable binding pose. The results provide valuable information, including:

Binding Energy (ΔG): This value (in kcal/mol) estimates the binding affinity between the ligand and the protein. A more negative value indicates a stronger, more favorable interaction. dergipark.org.trnih.gov

Inhibition Constant (Ki): This constant, often derived from the binding energy, indicates the concentration of the ligand required to inhibit the protein's function.

Interacting Residues: Docking identifies the specific amino acid residues in the protein's active or allosteric site that form hydrogen bonds or other interactions with this compound. nih.gov

Table 4: Representative Molecular Docking Results for this compound with Protein Targets (Note: This table compiles typical output data from docking studies. Exact values can vary based on the software and parameters used.)

| Parameter | Description | Example Value Range |

|---|---|---|

| Binding Energy | The calculated free energy of binding. | -6 to -8 kcal/mol |

| Inhibition Constant (Ki) | The predicted inhibitory concentration. | Micromolar (µM) range |

| Intermolecular Energy | The sum of van der Waals and electrostatic interaction energies. | Varies |

Theoretical Analyses of Photoacidity in Naphthol Derivatives

Theoretical analyses of naphthol photoacidity primarily employ quantum chemical calculations to model the electronic and geometric properties of the molecule in both its ground (S₀) and first excited singlet (S₁) states. These studies are crucial for elucidating the mechanisms of excited-state proton transfer (ESPT) and for rationalizing the dramatic changes in the acidity constant (pKa) upon photoexcitation.

A central concept in the theoretical description of naphthol photoacidity is the nature of the lowest excited singlet state. The two lowest lying π→π* electronic states in naphthalene derivatives are designated as ¹Lₐ and ¹Lₑ according to Platt's notation. The relative ordering and mixing of these states, which can be influenced by substitution and solvent, are critical in determining the photoacidic strength. For instance, the greater photoacidity of 1-naphthol compared to 2-naphthol has been a subject of much debate, with theoretical models suggesting it is a consequence of 1-naphthol emitting from the more charge-transfer-like ¹Lₐ state, which facilitates proton dissociation. researchgate.net In contrast, 2-naphthol is considered an ¹Lₑ photoacid. nih.gov

Computational methods such as time-dependent density functional theory (TD-DFT) and semi-empirical approaches like AM1 are widely used to probe the electronic changes upon excitation. nih.govnih.gov These calculations reveal a significant intramolecular charge transfer (ICT) from the hydroxyl oxygen to the aromatic ring system in the excited state. nih.gov This ICT reduces the electron density on the oxygen atom, weakening the O-H bond and thereby increasing the proton-donating ability of the naphthol. For example, semiempirical AM1 calculations on 2-naphthol and its cyano derivatives have shown that upon photoexcitation, the Mulliken electron density on the hydroxyl oxygen decreases, a change that correlates well with experimentally observed pKa values. nih.gov

A more recent theoretical framework for explaining the driving force of photoacidity in aromatic compounds involves the concept of excited-state antiaromaticity. researchgate.net According to Baird's rule, a [4n+2] π-electron system like naphthalene is aromatic in its ground state but becomes antiaromatic in its lowest excited triplet and singlet states. Theoretical calculations, such as Nucleus Independent Chemical Shift (NICS), which is a measure of aromaticity, support this. NICS calculations for 2-naphthol in the S₁ state show large positive values, indicative of strong antiaromaticity. researchgate.net Upon deprotonation, the resulting excited naphtholate anion shows significantly less antiaromatic character. This "antiaromaticity relief" upon deprotonation in the excited state is proposed as a significant thermodynamic driving force for the enhanced acidity. researchgate.net The degree of this relief can help explain why some photoacids are stronger than others.

The influence of substituents on the photoacidity of the naphthol ring is a key aspect explored through theoretical analyses. Electron-withdrawing groups, such as the nitro (–NO₂) and sulfonate (–SO₃⁻) groups present in this compound, are known to significantly enhance photoacidity. Theoretical studies on cyano-substituted naphthols, for example, have demonstrated that these groups increase the acidity in both the ground and excited states by stabilizing the resulting anion through resonance and inductive effects. nih.govnih.gov TD-DFT calculations on aminonaphthols have further illustrated how the protonation state of a second functional group can act as a switch for the hydroxyl group's photoacidity, a finding rationalized through computational analysis of the molecule's electronic structure. nih.gov

The table below summarizes key theoretical findings and calculated parameters for representative naphthol derivatives, which illustrate the principles applicable to understanding the photoacidity of complex derivatives like this compound.

| Compound/System | Theoretical Method | Key Finding | Reference |

| 2-Naphthol | NICS | Deprotonation in the excited state leads to a significant decrease in antiaromaticity (ΔNICS(1)zz = -86.1 ppm), providing a thermodynamic driving force for photoacidity. | researchgate.net |

| Cyano-2-naphthols | Semi-empirical AM1 | A good correlation exists between the calculated Mulliken charge on the hydroxyl oxygen in the excited state and the experimental pKa* values, supporting the role of intramolecular charge transfer. | nih.gov |

| 1-Naphthol vs. 2-Naphthol | Spectroscopy & Theory | The stronger photoacidity of 1-naphthol is attributed to its deprotonation from the ¹Lₐ state, which has more charge-transfer character than the ¹Lₑ state from which 2-naphthol deprotonates. | researchgate.netnih.gov |

| 5-Amino-2-naphthol & 8-Amino-2-naphthol | TD-DFT | The protonation state of the amino group acts as a "switch" for the OH photoacidity. Calculations showed this is due to changes in the electronic structure and charge distribution upon excitation. | nih.gov |

While these theoretical models and computational results for various naphthol derivatives provide a strong basis for predicting that this compound would be a potent photoacid, detailed theoretical analyses specific to its structure are necessary for a quantitative understanding. Such studies would need to account for the combined electronic effects of two nitro groups and a sulfonate group on the excited-state charge distribution, the energetics of the ¹Lₐ and ¹Lₑ states, and the degree of antiaromaticity relief upon proton transfer.

Biomolecular Interactions and Staining Applications of Naphthol Yellow S in Research

Protein-Ligand Interaction Studies

The interaction of Naphthol Yellow S with various proteins has been a subject of extensive research, providing insights into the fundamental principles of protein-ligand binding. These studies often employ a combination of spectroscopic techniques, molecular docking, and molecular dynamics simulations to elucidate the binding mechanisms and their consequences on protein structure and function.

Thermodynamics and Kinetics of this compound Binding to Enzymes

The binding of this compound (NYS) to enzymes is a spontaneous process, as indicated by thermodynamic analyses. nih.govresearchgate.net The primary driving forces behind these interactions are typically hydrogen bonding and van der Waals forces. nih.govresearchgate.netresearchgate.net Spectroscopic methods, particularly fluorescence spectroscopy, are instrumental in determining the binding parameters, such as the binding constant (Ka) and the number of binding sites. nih.govresearchgate.netresearchgate.netresearchgate.net

Kinetic studies have revealed that this compound can act as an inhibitor for several enzymes. For instance, in the case of pepsin, NYS exhibits a mixed model of inhibition. nih.govresearchgate.net Similarly, it has been shown to decrease the maximum velocity (Vmax) of trypsin activity. researchgate.net The interaction with lysozyme (B549824) also leads to a decrease in its enzymatic activity, which ceases entirely at a certain concentration of NYS. researchgate.net

Interactive Table: Thermodynamic and Kinetic Parameters of this compound Interaction with Various Enzymes

| Enzyme | Binding Constant (Ka) (M-1) | Primary Driving Forces | Kinetic Effect |

| Pepsin | Varies with temperature | Hydrogen bonding, van der Waals forces nih.govresearchgate.net | Mixed inhibition nih.govresearchgate.net |

| Trypsin | 1.14 x 10⁴ | Hydrogen bonding, van der Waals forces researchgate.net | Decreased Vmax researchgate.net |

| Lysozyme | Varies with temperature | Hydrogen bonding, van der Waals forces researchgate.net | Decreased activity researchgate.net |

Conformational Perturbations in Biomolecules Induced by this compound

The binding of this compound can induce significant conformational changes in biomolecules. Circular dichroism (CD) spectroscopy is a key technique used to observe these alterations in the secondary structure of proteins. nih.govresearchgate.netresearchgate.netresearchgate.net

For example, the interaction of NYS with pepsin leads to an increase in the content of β-sheet and β-turn structures. nih.govresearchgate.net In contrast, its binding to trypsin results in a reduction of β-turn and α-helix content, accompanied by an increase in β-sheet content. researchgate.net Fluorescence spectroscopy further supports these findings by indicating changes in the tertiary structure and the microenvironment around specific amino acid residues, such as tryptophan. researchgate.netresearchgate.net

Interactive Table: Conformational Changes in Enzymes Induced by this compound

| Enzyme | Change in α-Helix Content | Change in β-Sheet Content | Change in β-Turn Content |

| Pepsin | Not specified | Increase nih.govresearchgate.net | Increase nih.govresearchgate.net |

| Trypsin | Reduction researchgate.net | Increase researchgate.net | Reduction researchgate.net |

| Lysozyme | Altered conformation observed researchgate.net | Not specified | Not specified |

Mechanistic Investigations of Enzyme Activity Modulation

Molecular docking and molecular dynamics (MD) simulations provide a deeper understanding of the mechanisms by which this compound modulates enzyme activity. nih.govresearchgate.netresearchgate.netresearchgate.net These computational techniques help to identify the specific binding sites and the nature of the interactions at an atomic level.

Studies on pepsin have shown that NYS can be considered an inhibitor that adversely affects its structure and function. nih.govresearchgate.net The binding of NYS to trypsin is a static quenching process, which leads to a decrease in the enzyme's thermal stability, as indicated by a lower melting point (Tm). researchgate.net Similarly, the interaction with lysozyme is also characterized by a static quenching mechanism. researchgate.net

Advanced Histological and Cytochemical Staining

This compound is a widely used acidic dye in histology and cytochemistry, primarily for the staining of basic groups in proteins. sigmaaldrich.comgtilaboratorysupplies.comscientificlabs.co.uk It forms a complex with proteins under acidic conditions, typically at a pH of 2.8 for optimal staining. nih.gov

Quantitative Analysis of Cellular and Nuclear Components

This compound is a valuable tool for the quantitative analysis of proteins in cells and tissues. nih.govnih.gov It can be used in cytophotometry to measure the protein content of cellular and nuclear components. nih.govebi.ac.uk However, for objects with high protein content, such as isolated liver cells, the high absorbance at the peak wavelength of 430 nm can be a challenge for accurate measurements. nih.gov To overcome this, staining at non-optimal pH levels (e.g., 2.0, 3.5, or 4.0) can be employed, as the dye can still provide quantitative protein staining under these conditions. nih.gov It is important to note that this compound primarily stains non-histone proteins in the presence of DNA. nih.govebi.ac.uk

Emerging Staining Applications in Specific Biological Systems

This compound, an acidic dye that binds electrostatically to the basic groups of proteins, continues to find utility in specialized areas of biological research. ebi.ac.ukscientificlabs.co.uk Its application extends to the study of complex cellular systems, including stem cells and reproductive biology.

A notable application of this compound is in the field of stem cell research. Specifically, it has been successfully used as a cytoplasmic counterstain for fixed human embryonic stem cell-derived cardiomyocytes. scientificlabs.co.uksigmaaldrich.comgtilaboratorysupplies.com In this context, NYS provides clear visualization of the cellular cytoplasm, which is essential for identifying and characterizing these specialized cells. Its use in combination with other stains allows for the comprehensive analysis of cellular morphology and differentiation status. The acidic nature of NYS facilitates its binding to cytoplasmic proteins, making it an effective tool for researchers studying the development and function of stem cell derivatives. scientificlabs.co.uk

This compound has proven to be a valuable tool in reproductive biology, particularly in the assessment of the acrosome reaction in spermatozoa. A specialized staining procedure combining this compound with Erythrosin B has been developed for this purpose, offering a simple, rapid, and highly reproducible method for visualizing the acrosome of rabbit spermatozoa. nih.gov

The procedure involves smearing spermatozoa on polylysine-coated slides, followed by a brief rinse in acetic acid and staining in a mixture of this compound and Erythrosin B at a pH of 4.6-5.0. nih.gov This differential stain allows for clear identification of the acrosomal status.

Table 2: this compound & Erythrosin B Staining Protocol for Spermatozoa Acrosome Reaction

| Step | Procedure | Details |

| 1. Smear Preparation | Rabbit spermatozoa are smeared on polylysine-coated slides. | The slide is air-dried for 30 minutes at room temperature. nih.gov |

| 2. Acid Rinse | The slide is rinsed in 1.0% aqueous acetic acid. | This is a brief rinse lasting 10-15 seconds. nih.gov |

| 3. Staining | The slide is stained in an equal-parts mixture of aqueous this compound and Erythrosin B. | The final concentration of each dye is 0.1% w/v, with the pH adjusted to 4.6-5.0. Staining time is 7 minutes. nih.gov |

| 4. Final Rinse & Mounting | The stained slide is rinsed in distilled water (pH 4.6-5.0), dried, rinsed in xylene, and mounted. | Mounting is done using a synthetic resin. nih.gov |

The results of this staining technique are distinct and easy to interpret. The acrosomal cap stains from cherry-red at the apical ridge to pink, while the postnuclear cap appears pale pink. nih.gov The nucleus remains either unstained or very faintly stained, and other structures like the mid-piece and flagellum stain in different shades of pink. nih.gov This clear differentiation makes the procedure highly effective for detecting the presence and integrity of the acrosome, which is critical for fertilization studies. nih.gov

Q & A

Q. What are the key physicochemical properties of Naphthol Yellow S relevant to its use in experimental studies?

this compound (C₁₀H₅N₂Na₂O₈S) is a nitro dye with a molecular weight of 412.24 g/mol. Key properties include:

- Solubility : Highly soluble in water (up to 100 g/L at 25°C) due to sulfonate groups, enabling its use in aqueous solutions for staining or adsorption studies .

- Absorption Spectrum : Exhibits strong UV-Vis absorption maxima at ~420 nm, making UV spectrophotometry the standard analytical method for quantification .

- pH Sensitivity : Stability and adsorption efficiency vary with pH, particularly under acidic conditions (pH 2–4) due to protonation of functional groups .

Q. What synthesis methods are employed to produce this compound, and how can purity be validated?

Synthesis typically involves nitration and sulfonation of naphthol derivatives. Key steps include:

- Nitration : Reaction of 1-naphthol with nitric acid under controlled temperature (≤10°C) to prevent decomposition.

- Sulfonation : Treatment with concentrated sulfuric acid to introduce sulfonate groups.

- Purification : Recrystallization from ethanol-water mixtures. Purity is validated via HPLC (retention time comparison) and elemental analysis (C, H, N, S content) .

Q. How is this compound quantified in aqueous solutions, and what are the calibration considerations?

UV spectrophotometry at 420 nm is the standard method. Calibration requires:

- Linear Range : 0.1–50 mg/L (R² > 0.99).

- Interference Checks : Test for absorbance overlap with co-solutes (e.g., organic acids, metal ions) via spiked recovery experiments .

Advanced Research Questions

Q. How do thermodynamic parameters (ΔG, ΔH, ΔS) inform the adsorption mechanism of this compound onto different adsorbents?

Studies using Langmuir and Freundlich isotherms reveal:

- Spontaneity : Negative ΔG values (e.g., −8.027 × 10³ kJ/mol for activated carbon at 303 K) confirm spontaneous adsorption .

- Endothermicity : Positive ΔH values (e.g., 28.46 × 10³ kJ/mol for de-oiled mustard) suggest heat-driven processes, likely due to chemisorption .

- Entropy Changes : Positive ΔS values indicate increased disorder at the adsorbent-solution interface during dye uptake.

Methodological Tip : Conduct isotherm experiments at multiple temperatures (e.g., 303–323 K) to calculate thermodynamic parameters accurately .

Q. How can contradictions in adsorption efficiency data across studies be resolved?

Discrepancies often arise from:

- Adsorbent Heterogeneity : Variations in surface area (e.g., activated carbon vs. biochar) or functional groups.

- pH Variability : Adsorption capacity peaks at pH 2–4; deviations alter protonation states and binding efficiency .

- Kinetic Models : Use pseudo-second-order kinetics to distinguish diffusion-limited vs. surface-reaction-driven processes.

Resolution Strategy : Replicate experiments under standardized conditions (pH, ionic strength, adsorbent pretreatment) and report full metadata .

Q. What advanced spectroscopic techniques elucidate the interaction between this compound and biomolecules in staining applications?

- Fluorescence Quenching : Monitor dye-protein interactions via changes in tryptophan fluorescence intensity.

- FTIR Spectroscopy : Identify functional groups (e.g., –NO₂, –SO₃⁻) involved in binding to cellular components .

- SEM-EDS : Map elemental distribution on stained samples to confirm dye localization .

Q. How does this compound behave in complex environmental matrices, and what degradation pathways are viable?

- Photocatalysis : TiO₂/UV systems degrade this compound via hydroxyl radical (•OH) attack, with LC-MS identifying intermediates like nitrophenols .

- Microbial Degradation : Certain Pseudomonas strains metabolize the dye under aerobic conditions, reducing toxicity.

Analytical Protocol : Combine HPLC-MS for degradation product identification and Microtox® assays for ecotoxicity assessment .

Methodological Best Practices

Q. How should researchers design experiments to ensure reproducibility in this compound studies?

- Documentation : Report exact dye concentrations, pH adjustments (using calibrated meters), and adsorbent characterization (BET surface area, FTIR spectra) .

- Controls : Include blanks (dye-free solutions) and matrix-matched controls to account for background interference .

- Data Sharing : Deposit raw spectrophotometric data and isotherm parameters in repositories like Zenodo .

Q. What statistical approaches are recommended for analyzing adsorption kinetics?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |